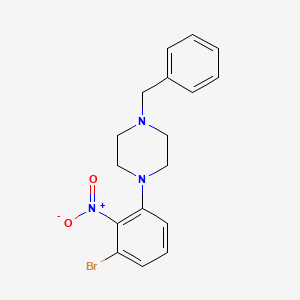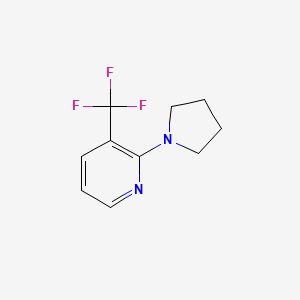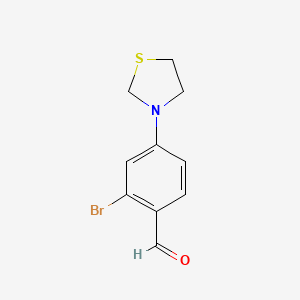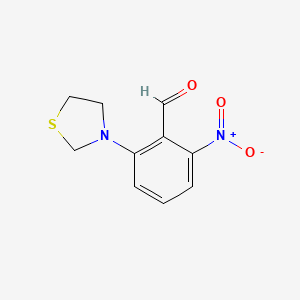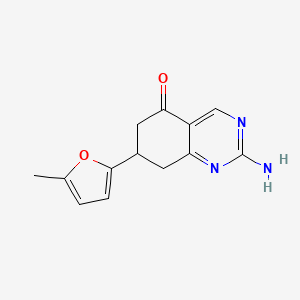
2-amino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one
Vue d'ensemble
Description
2-Amino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one (also known as Methyl 2-Furyl-7-Aminoquinazoline or MFQ) is an organic compound composed of two nitrogen atoms, two oxygen atoms, one carbon atom, and one hydrogen atom. It is a heterocyclic aromatic compound, with a molecular formula of C7H8N2O. MFQ is a white crystalline solid that is insoluble in water, but soluble in organic solvents. It is used in a variety of applications, including pharmaceuticals, cosmetics, and industrial products.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Pictet–Spengler Reaction : This compound is involved in the synthesis of new derivatives of dihydroquinazolinone. These derivatives are prepared using the Pictet–Spengler reaction, which is significant in the formation of condensed benzodiazepines. The chemical structures of these compounds are confirmed using various spectroscopic methods, including NMR and mass spectrometry. The synthesis process and structural confirmation are crucial for understanding the chemical properties and potential applications of these derivatives (Tolkunov et al., 2017).
Pharmacological Potential
- Antihypertensive Activity : Research on quinazoline derivatives, closely related to 2-amino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one, has shown significant antihypertensive activity. These compounds, particularly those with specific substituents, have demonstrated effectiveness in reducing blood pressure in animal models. This suggests potential therapeutic applications in the treatment of hypertension (Sekiya et al., 1983).
Metal Complex Formation
- Transition Metal Complexes : The compound has been used to form complexes with transition metals. These complexes are studied for their physicochemical properties and potential as anticancer agents. The binding properties of these complexes, often involving coordination through specific atoms in the molecule, are crucial for their potential therapeutic applications (Gudasi et al., 2009).
Antitumor Activity
- Antitumor Compounds : Derivatives of this compound have been explored for their antitumor properties. The synthesis and testing of these derivatives in vitro show potential as inhibitors of tumor cell growth. These findings are important for the development of new antitumor agents and understanding the structure-activity relationships in these compounds (Forsch et al., 2002).
Photoluminescence Properties
- Photoluminescent Applications : Studies have explored the photoluminescence properties of compounds derived from 2-amino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one, particularly in the context of zinc complexes. These properties are important for potential applications in optoelectronics and as photoluminescent materials (Burlov et al., 2016).
Propriétés
IUPAC Name |
2-amino-7-(5-methylfuran-2-yl)-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-7-2-3-12(18-7)8-4-10-9(11(17)5-8)6-15-13(14)16-10/h2-3,6,8H,4-5H2,1H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBOBINRJQQLNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CC3=NC(=NC=C3C(=O)C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



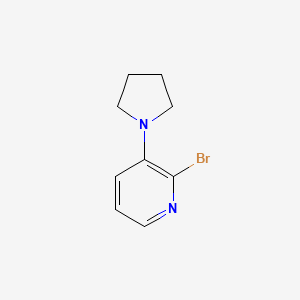
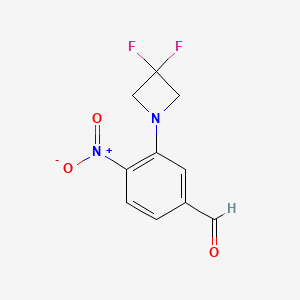
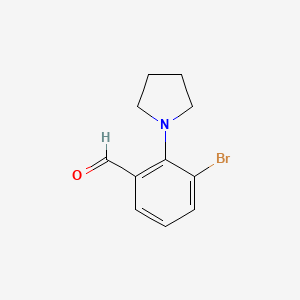
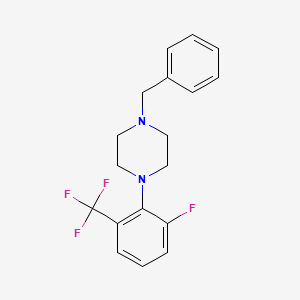
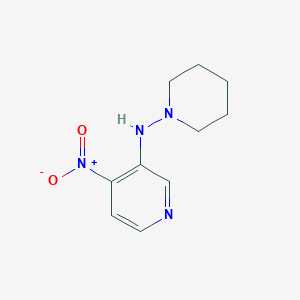
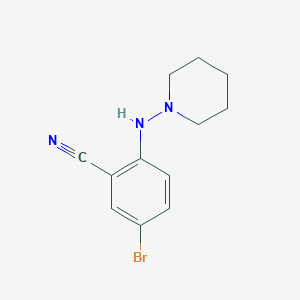
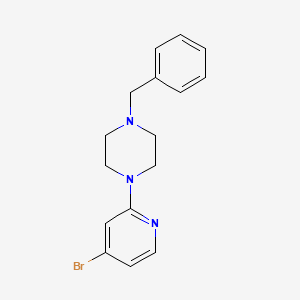
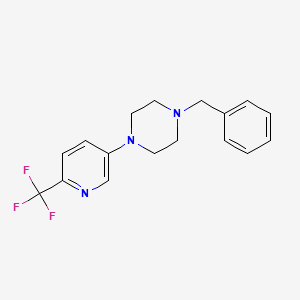
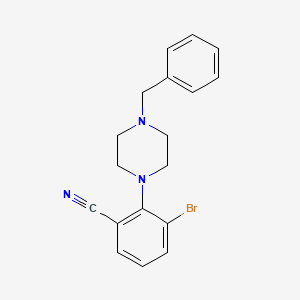
![2-Bromo-4-[4-(dimethylamino)piperidin-1-YL]benzonitrile](/img/structure/B1401965.png)
